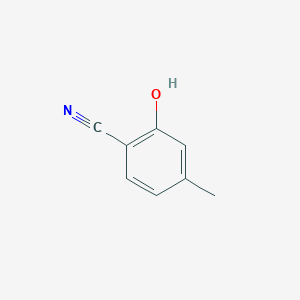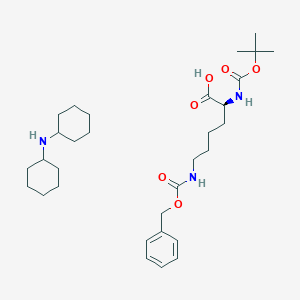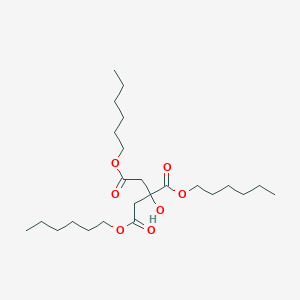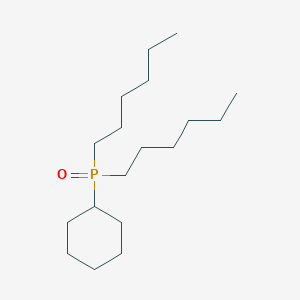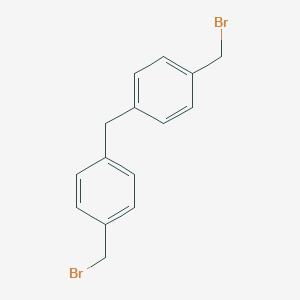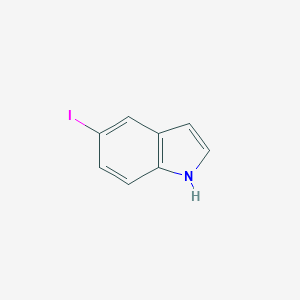
4-Bromobenzyl mercaptan
Overview
Description
4-Bromobenzyl mercaptan (4-BBzSH) is an organic compound that is used as a reagent in organic synthesis and as a catalyst in various scientific research applications. 4-BBzSH is a colorless liquid with a strong, sulfurous odor that is soluble in many organic solvents. It has a molecular formula of C7H7BrS and a molecular weight of 205.09. 4-BBzSH is an important intermediate in the synthesis of many organic compounds and is used in a variety of research applications.
Scientific Research Applications
1. Development as a Recyclable Odorless Substitute
A study by Matoba, Kajimoto, and Node (2007) discusses the development of 2,4,6-Trimethoxybenzyl mercaptan as an odorless substitute for hydrogen sulfide in synthesizing β-mercapto-carbonyl compounds. This compound, related to benzyl mercaptan, showcases the potential for benzyl mercaptans in safe and odorless chemical synthesis processes (Matoba, Kajimoto, & Node, 2007).
2. Synthesis of Biphenyl Derivatives
Research by Shirnornura et al. (2013) developed a novel linker of 4-mercaptobenzoic acid for synthesizing biphenyl derivatives. In this process, 4-bromobenzyl mercaptan plays a crucial role in the synthesis, highlighting its application in the formation of complex organic compounds (Shirnornura, Tayarna, Maeta, & Nornura, 2013).
3. Covalent Binding in Biochemical Processes
A study by Watabe et al. (1986) explores the covalent binding of 4-nitrobenzyl mercaptan S-sulfate to hepatic cytosolic proteins. This research demonstrates the biochemical relevance of benzyl mercaptans in understanding protein interactions and metabolic processes (Watabe, Okuda, Hiratsuka, & Miwa, 1986).
4. Antioxidant Action in Polymer Science
The study by Fernando and Scott (1980) investigates the role of antioxidants, including 3,5-di-tert-butyl-4-hydroxybenzyl mercaptan, in enhancing the heat and light stability of polymers. This application in polymer science shows the potential of benzyl mercaptans in material engineering and stabilization (Fernando & Scott, 1980).
5. Analytical Chemistry Applications
A method by Mateo-Vivaracho, Cacho, and Ferreira (2007) for determining wine polyfunctional mercaptans, including 4-mercapto-4-methyl-2-pentanone, utilizes pentafluorobenzyl derivatives of mercaptans. This highlights the analytical chemistry applications of benzyl mercaptans in food science and quality control (Mateo-Vivaracho, Cacho, & Ferreira, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
4-Bromobenzyl mercaptan is a chemical compound with the linear formula BrC6H4CH2SH . .
Mode of Action
It is known that it can be used to synthesize 4-bromotoluene via desulfurization with molybdenum hexacarbonyl [mo(co)6] in tetrahydrofuran .
Biochemical Pathways
Its role in the synthesis of 4-bromotoluene suggests it may be involved in reactions related to desulfurization .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
Its role in the synthesis of 4-bromotoluene suggests it may contribute to the formation of this compound .
Properties
IUPAC Name |
(4-bromophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c8-7-3-1-6(5-9)2-4-7/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCKXDPCCYHFMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297189 | |
| Record name | 4-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19552-10-4 | |
| Record name | 19552-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromobenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromobenzyl mercaptan help researchers study drug-induced toxicity?
A1: this compound acts as a reactive metabolite trapping agent. Certain drugs, when metabolized by the body, can form short-lived, reactive intermediates capable of causing cellular damage. 4-BBM effectively "captures" these elusive intermediates by forming stable adducts, allowing researchers to identify their presence and gain insights into the drug's toxicity mechanisms.
Q2: What makes this compound particularly suitable for trapping reactive metabolites?
A2: The structure of this compound contributes to its effectiveness. Its thiol (-SH) group is highly nucleophilic, meaning it readily reacts with electrophilic centers often found in reactive metabolites. This reactivity ensures efficient trapping of these transient species. Additionally, the bromobenzyl moiety provides a characteristic mass signature detectable by analytical techniques like LC-MS/MS, facilitating the identification and characterization of the trapped adducts [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


